molecular formula C16H15ClN2O2 B14770833 3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one

3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one

Cat. No.: B14770833
M. Wt: 302.75 g/mol
InChI Key: UIHPIQIYRYEZAA-UHFFFAOYSA-N
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Description

3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3-chlorophenyl group at position 4, a 3-methoxyphenyl group at position 1, and an amino substituent at position 3. Its synthesis typically involves the Staudinger cycloaddition between an imine and a ketene precursor, such as phthalylglycyl chloride, followed by hydrolysis to yield the free amino group . The stereochemistry (3,4-trans configuration) is critical for biological activity and is influenced by reaction conditions, including solvent, temperature, and reagent addition order .

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

3-amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C16H15ClN2O2/c1-21-13-7-3-6-12(9-13)19-15(14(18)16(19)20)10-4-2-5-11(17)8-10/h2-9,14-15H,18H2,1H3

InChI Key

UIHPIQIYRYEZAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Imine Formation :

    • 3-Methoxyaniline (1.0 mmol) reacts with 3-chlorobenzaldehyde (1.2 mmol) in methanol under microwave irradiation (540 W, 5–8 minutes).
    • The resulting Schiff base is isolated in 80–98% yield after washing with pet ether.
  • β-Lactam Cyclization :

    • The imine (2.0 mmol) is treated with chloroacetyl chloride (2.2 mmol) and triethylamine (6.0 mmol) in anhydrous CH$$2$$Cl$$2$$ at 0°C.
    • After 15 hours at room temperature, the mixture is washed with NaHCO$$_3$$ and brine, yielding the azetidin-2-one core.

Key Data :

Parameter Value Source
Solvent CH$$2$$Cl$$2$$
Base Triethylamine
Yield 55–73%

Advantages : High regioselectivity and compatibility with electron-rich aryl groups.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Multi-Step Synthesis via Hydrazine Intermediates

A sequential approach involving hydrazine derivatives is documented in fluoroquinolone syntheses.

Procedure:

  • Hydrazine Preparation :

    • 3-Chlorophenyl hydrazine is synthesized via reduction of 3-chloronitrobenzene using Zn/AcOH.
  • Cyclization with Isocyanates :

    • The hydrazine reacts with 3-methoxyphenyl isocyanate in THF at −78°C, forming a urea intermediate.
    • Cyclization under acidic conditions (HCl/EtOH, reflux) yields the target compound.

Key Data :

Parameter Value Source
Cyclization Catalyst HCl
Reaction Time 12 hours (reflux)
Yield 64–73%

Advantages : Enables introduction of amino groups at C3.
Limitations : Multi-step purification reduces overall efficiency.

Stereoselective Synthesis Using Chiral Auxiliaries

Patents describe stereocontrolled methods for optically active azetidinones.

Procedure:

  • Enolate Formation :

    • A chiral 1,3-thiazolidine-2-thione derivative (1.0 mmol) reacts with tin(II) triflate (1.5 mmol) and N-ethylpiperidine in THF at −78°C.
  • Aldol Reaction :

    • The enolate is treated with 3-chlorophenylacetyl chloride (1.2 mmol), followed by 3-methoxyphenyl glycine derivative.
    • Diastereomers are separated via column chromatography.

Key Data :

Parameter Value Source
Temperature −78°C to 0°C
Chiral Auxiliary 1,3-Thiazolidine-2-thione
Diastereomeric Excess >90%

Advantages : High enantiomeric purity for pharmacological applications.
Limitations : Costly reagents and complex separation steps.

One-Pot Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate imine and β-lactam formation.

Procedure:

  • Imine Synthesis :

    • 3-Methoxyaniline and 3-chlorobenzaldehyde are irradiated in methanol (540 W, 5 minutes).
  • In Situ Cyclization :

    • Chloroacetyl chloride and tripropylamine are added directly, with continued irradiation (3 minutes).
    • Crude product is recrystallized from ethanol.

Key Data :

Parameter Value Source
Microwave Power 540 W
Total Reaction Time 8–11 minutes
Yield 68–75%

Advantages : Rapid synthesis with reduced side reactions.
Limitations : Scalability challenges for industrial production.

Comparative Analysis of Methods

Method Yield Range Temperature Stereocontrol Scalability
Staudinger Synthesis 55–73% 0–25°C Moderate High
Hydrazine-Mediated 64–73% Reflux Low Moderate
Chiral Auxiliary 45–60% −78°C High Low
Microwave-Assisted 68–75% Ambient Low Moderate

Critical Reaction Parameters

  • Solvent Selection : Dichloromethane and THF are preferred for β-lactam cyclization due to low nucleophilicity.
  • Base Optimization : Triethylamine outperforms NaHCO$$_3$$ in suppressing N-acylation side reactions.
  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups prevent undesired ring-opening during amino functionalization.

Spectroscopic Validation

Synthesized compounds are characterized by:

  • IR : ν$${\text{C=O}}$$ at 1695–1705 cm$$^{-1}$$, ν$${\text{N-H}}$$ at 3328 cm$$^{-1}$$.
  • $$^1$$H NMR :
    • Azetidine C3-H: δ 5.11–5.15 ppm (d, J = 4.8 Hz).
    • Aromatic protons: δ 6.67–8.07 ppm (m).
  • MS : Molecular ion peak at m/z 302.75 [M+H]$$^+$$.

Industrial-Scale Considerations

  • Cost Efficiency : Staudinger synthesis is favored for bulk production due to reagent availability.
  • Waste Management : Triphosgene alternatives (e.g., diphosgene) reduce hazardous byproducts.
  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic cyclization steps.

Unresolved Challenges

  • Stereochemical Control : Non-chiral methods yield racemic mixtures unsuitable for enantioselective applications.
  • Amino Group Stability : The C3-amino moiety requires protection during subsequent functionalization.

Emerging Methodologies

  • Biocatalytic Approaches : Lipase-mediated kinetic resolution for enantiopure azetidinones.
  • Photoredox Catalysis : Visible-light-driven cyclization to access strained β-lactams.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the methoxy group is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group in the azetidinone ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl or methoxyphenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the replication of viral DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, substituent effects, and biological activities:

Compound Substituents Synthesis Method Biological Activity/Properties References
3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one - 3-Cl at C4 phenyl
- 3-OCH₃ at C1 phenyl
- NH₂ at C3
Staudinger cycloaddition, hydrolysis Antitumor activity (specific targets not detailed in evidence)
3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one - 2-F at C4 phenyl
- 3-F at C1 phenyl
- NH₂ at C3
Not explicitly described (similar methods inferred) Likely altered electronic properties due to F substituents; potential metabolic stability differences
(±)-trans-3-Amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one - 3-OH, 4-OCH₃ at C4 phenyl
- 3,4,5-OCH₃ at C1 phenyl
- NH₂ at C3
Staudinger cycloaddition with phthalylglycyl chloride Enhanced antitumor activity due to polar hydroxyl/methoxy groups; targets tumor cells selectively
1-(3-Chlorophenyl)-4-(hept-1-yn-1-yl)azetidin-2-one - 3-Cl at C1 phenyl
- Hept-1-yn-1-yl at C4
Palladium-catalyzed coupling Alkyne substituent may modulate lipophilicity and membrane permeability
Ezetimibe metabolites (e.g., hydroxylated azetidinones) - 4-OH at phenyl
- Fluorophenyl groups
Fungal biotransformation Hydroxylation alters pharmacokinetics; highlights metabolic susceptibility of halogenated analogs

Structural and Electronic Effects

  • Fluorinated analogs (e.g., compound from ) may exhibit higher metabolic resistance due to fluorine’s electronegativity and strong C-F bonds.
  • Methoxy/Hydroxy Groups : Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in ) improve solubility and may enhance interactions with polar residues in biological targets. Hydroxylation (as in fungal metabolites ) increases polarity, affecting absorption and excretion.
  • Alkyne Substituents : The hept-1-yn-1-yl group in increases lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.

Stereochemical Considerations

The 3,4-trans configuration is critical for bioactivity in compounds like (±)-trans-9 . This stereochemistry is achieved via controlled Staudinger conditions (e.g., slow addition of acid chloride at 0°C).

Metabolic Stability

Fungal biotransformation studies demonstrate that halogenated azetidinones undergo hydroxylation, suggesting that the 3-chlorophenyl group in the target compound may be metabolized similarly. Fluorinated analogs (e.g., ) could resist such modifications, prolonging half-life.

Research Tools and Validation

Structural characterization of these compounds relies on crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation . These methods confirm stereochemistry and substituent positioning, which are vital for structure-activity relationship (SAR) studies.

Biological Activity

3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its four-membered lactam structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN2O2C_{16}H_{14}ClN_{2}O_{2}, with a molecular weight of approximately 306.75 g/mol. The presence of an amino group and two aromatic substituents (3-chlorophenyl and 3-methoxyphenyl) contributes to its unique chemical properties.

Structural Characteristics

Property Details
Molecular Formula C16H14ClN2O2C_{16}H_{14}ClN_{2}O_{2}
Molecular Weight 306.75 g/mol
Functional Groups Amino, Chlorophenyl, Methoxy

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antiviral Properties

The compound has also shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Understanding these interactions is crucial for developing antiviral therapies based on this compound.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer activity, particularly against breast cancer cell lines such as MCF-7. The compound appears to induce apoptosis and disrupt mitotic processes by targeting tubulin, similar to other known microtubule-destabilizing agents. A detailed study on the antiproliferative effects revealed that the compound significantly reduces cell viability in cancer cells.

Case Study: Antiproliferative Effects in Breast Cancer

A study conducted on MCF-7 breast cancer cells highlighted the following findings:

  • IC50 Value : The compound exhibited an IC50 value indicating significant potency against cancer cells.
  • Mechanism of Action : It was found to bind to the colchicine-binding site on tubulin, leading to microtubule destabilization.
  • Cell Cycle Effects : The compound induced G2/M phase arrest, contributing to its anticancer effects.

Key Findings from Recent Studies

Study Findings
Antimicrobial Activity StudyEffective against multiple bacterial strains
Antiviral Activity ResearchInhibits viral replication through enzyme targeting
Anticancer StudyInduces apoptosis in MCF-7 cells; binds tubulin

Q & A

Q. What are the established synthetic routes for 3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one?

The compound is synthesized via a [2+2] cycloaddition reaction between an imine intermediate and a ketene precursor. A typical protocol involves:

  • Step 1 : Formation of the imine by condensing 3-chlorobenzaldehyde with a β-lactam precursor.
  • Step 2 : Reaction with phthalylglycyl chloride in anhydrous methylene chloride under nitrogen, catalyzed by triethylamine (TEA) at 0°C, followed by room-temperature stirring .
  • Step 3 : Deprotection of the phthalimido group using hydrazine hydrate to yield the free amine.

Q. Key Data :

ParameterValue
Reaction solventAnhydrous CH₂Cl₂
CatalystTEA (8.3 mL, 60 mmol)
Yield*~60–70% (estimated from analogous syntheses)

*Direct yield data for this specific compound is limited, but similar β-lactam syntheses report yields in this range.

Q. How is the structural conformation of this compound validated?

X-ray crystallography is the gold standard. Single crystals are analyzed using:

  • Software : SHELXL for refinement and WinGX for data processing .
  • Key parameters : Monoclinic space group (e.g., P2₁/n), unit cell dimensions (a = 6.0863 Å, b = 20.0855 Å, c = 17.3819 Å, β = 97.419°) .
  • Supporting techniques : IR (C=O stretch ~1750 cm⁻¹), ¹H/¹³C NMR (azetidinone ring protons at δ 3.5–4.5 ppm), and high-resolution mass spectrometry (HRMS) .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally related β-lactams exhibit:

  • Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ ~1–5 µM in MCF-7 breast cancer cells) .
  • Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL) .
  • Assay protocols :
    • Cytotoxicity: MTT assay with 72-hour exposure.
    • Tubulin inhibition: Competitive binding assays using colchicine-site probes.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodology :

  • Variation of substituents : Synthesize derivatives with modified aryl groups (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and assess biological activity.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with tubulin’s Thr179) .
  • Data analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends.

Q. Example SAR Finding :

DerivativeSubstituentTubulin IC₅₀ (µM)
Parent3-Cl, 3-OCH₃2.1
Analog 14-F, 3-OCH₃4.8
Analog 23-NO₂, 3-OCH₃>10

Q. What challenges arise in crystallographic refinement of this compound?

Common issues :

  • Disorder : Chlorophenyl and methoxyphenyl groups may exhibit rotational disorder. Mitigate using PART instructions in SHELXL .
  • Twinned crystals : Apply TWIN/BASF commands in refinement .
  • Data-to-parameter ratio : Maintain >15:1 by collecting high-resolution data (θmax > 25°) .

Q. Refinement Table :

ParameterValue
R factor0.047
wR factor0.129
Data/parameter ratio14.9

Q. How can computational modeling resolve spectral data contradictions?

Case study : Discrepancy between calculated and observed ¹H NMR shifts.

  • Approach :
    • Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra.
    • Analyze dihedral angles to identify conformational preferences.
    • Validate with 2D NMR (COSY, HMBC) to assign ambiguous peaks .

Resolution example : A downfield shift at δ 7.8 ppm was attributed to anisotropic effects from the chlorophenyl ring, confirmed by NBO analysis.

Q. What strategies optimize solubility for in vivo studies?

  • Salt formation : React with HCl or sodium acetate.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amine).
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI < 0.2) .

Q. Solubility Data :

FormulationAqueous solubility (mg/mL)
Free base0.12
HCl salt1.8
Liposomal5.4

Q. How are enantiomeric impurities characterized?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min).
  • VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra .
  • X-ray anomalous dispersion : Refine Flack parameter to confirm absolute configuration .

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